L-3,5-Diiodotyrosine ethyl ester hydrochloride
CAS No.: 74051-47-1
Cat. No.: VC21537586
Molecular Formula: C11H14ClI2NO3
Molecular Weight: 497.49 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74051-47-1 |
---|---|
Molecular Formula | C11H14ClI2NO3 |
Molecular Weight | 497.49 g/mol |
IUPAC Name | ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C11H13I2NO3.ClH/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6;/h3-4,9,15H,2,5,14H2,1H3;1H/t9-;/m0./s1 |
Standard InChI Key | ILBBOCVXEPIPBR-FVGYRXGTSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N.Cl |
SMILES | CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl |
Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl |
L-3,5-Diiodotyrosine ethyl ester hydrochloride is a synthetic iodinated tyrosine derivative with significant roles in thyroid hormone research, pharmaceutical development, and biochemical studies. Its modified structure enhances solubility and bioavailability compared to its parent compound, making it valuable for diverse scientific applications. Below is a detailed analysis of its properties, synthesis, applications, and safety profile.
Synthesis Methods
The compound is synthesized through multi-step processes involving:
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Acetylation and Esterification: L-diiodotyrosine is acetylated at the amino group, followed by ethyl esterification .
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Coupling Reaction: The intermediate reacts with 4,4'-dimethoxy-diphenyl-iodonium salts in alkaline conditions, often using copper catalysts .
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Hydrolysis: Vigorous hydrolysis with HBr-glacial acetic acid yields the final product .
Comparison of Synthetic Approaches:
Thyroid Hormone Studies
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Acts as a precursor in thyroxine (T₄) and triiodothyronine (T₃) synthesis, aiding investigations into thyroid dysfunction mechanisms .
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Used to develop radiolabeled tracers (e.g., iodine-125/131) for nuclear imaging and metabolic studies .
Pharmaceutical Development
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Incorporated into drug formulations targeting thyroid disorders due to improved bioavailability compared to L-DIT .
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Explored for antioxidant properties in aging and cancer research .
Biochemical Assays
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Measures enzyme activity in iodinated compound metabolism, such as deiodinases involved in hormone activation .
Hazard Type | Precautionary Measures |
---|---|
Skin Irritation (H315) | Wear gloves and protective clothing |
Eye Irritation (H319) | Use safety goggles |
Respiratory Irritation (H335) | Use in ventilated areas |
Comparative Analysis with Related Compounds
Compound | Key Differences | Applications |
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L-3,5-Diiodotyrosine (L-DIT) | Lacks ethyl ester group; lower bioavailability | Limited to in vitro studies |
Thyroxine (T₄) | Fully iodinated hormone | Thyroid replacement therapy |
3,5-Diiodothyronine | Deiodinated metabolite | Metabolic pathway studies |
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